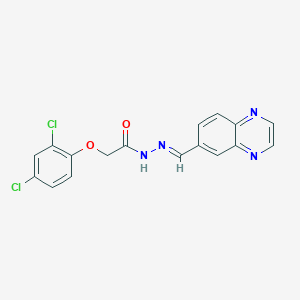
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide, also known as quinacrine mustard, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of quinacrine, a drug that has been used for the treatment of malaria and other parasitic infections. Quinacrine mustard has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
The exact mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard is not fully understood. However, it is thought to work by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, or programmed cell death.
Biochemical and physiological effects:
Quinacrine mustard has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to activate the p53 tumor suppressor pathway, which is involved in cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Advantages and Limitations for Lab Experiments
Quinacrine mustard has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, it also has some limitations. It is highly cytotoxic and can be difficult to work with in cell culture experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard. One area of interest is the development of more potent and selective analogs of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard that have fewer side effects. Another area of interest is the development of combination therapies that include (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard and other anticancer agents. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard as a potential anticancer agent.
Synthesis Methods
Quinacrine mustard can be synthesized by reacting (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide with acetic anhydride and then with 2,4-dichlorophenylhydrazine and quinoxaline-6-carbaldehyde. The resulting compound is then purified using column chromatography.
Scientific Research Applications
Quinacrine mustard has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-2-4-16(13(19)8-12)25-10-17(24)23-22-9-11-1-3-14-15(7-11)21-6-5-20-14/h1-9H,10H2,(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRKBQBOZTVNQ-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


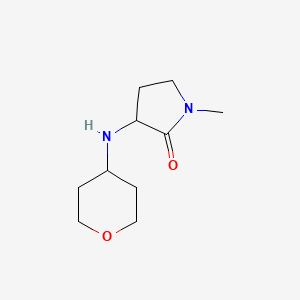
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)
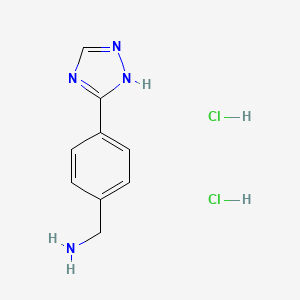
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

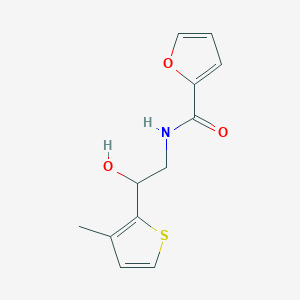
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)
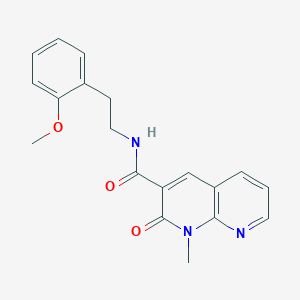

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)